N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a central 1,2-thiazinan ring (1,1-dioxo form) linked to a 2,5-dimethylbenzene sulfonamide moiety. The 2,5-dimethyl substitution on the benzene ring may enhance lipophilicity and metabolic stability compared to non-methylated analogs .
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-14-5-6-15(2)18(13-14)26(23,24)19-16-7-9-17(10-8-16)20-11-3-4-12-25(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSKDMPXGBELCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the reaction of 4-aminophenyl-2,5-dimethylbenzenesulfonamide with a thiazinane derivative under specific conditions. The reaction typically requires the use of solvents such as ethanol or methanol and catalysts like triethylamine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfone derivatives, while reduction with sodium borohydride can produce amine derivatives .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as cancer and HIV due to its ability to inhibit specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes that are crucial for the survival and proliferation of certain microorganisms . For example, it can inhibit the activity of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway in bacteria, leading to the disruption of bacterial growth .
In cancer research, the compound has been shown to interfere with cell signaling pathways that regulate cell division and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Sulfonamide-Triazole Hybrids
Compounds synthesized in International Journal of Molecular Sciences (2014) share key structural motifs with the target molecule, particularly sulfonyl and heterocyclic groups. For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]: These feature a triazole-thione core linked to a sulfonamide-substituted phenyl group.
Key Structural Differences:
Spectral and Physicochemical Properties
Infrared (IR) Spectroscopy:
- Target Compound : Expected strong absorptions for sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹). The 1,1-dioxo thiazinan ring would show additional S=O bands.
- Triazole-Thiones [7–9] :
Nuclear Magnetic Resonance (NMR):
- Target Compound : Aromatic protons (2,5-dimethylbenzene) would appear as singlet(s) due to symmetry. Thiazinan protons would show distinct splitting patterns.
- Triazole-Thiones [7–9] :
- ¹H-NMR : Multiplets for 2,4-difluorophenyl protons (δ 6.8–7.8 ppm) and sulfonyl-substituted phenyl groups.
- ¹³C-NMR : Resonances for C=S (~170 ppm) and sulfonyl carbons (~125–140 ppm) .
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a synthetic compound that belongs to the class of sulfonamides. Its unique structural characteristics, including a thiazinan ring and sulfonamide group, suggest significant potential for various biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be broken down into key components:
- Thiazinan Ring : Provides unique chemical reactivity and potential interactions with biological targets.
- Sulfonamide Group : Known for its role in inhibiting enzymes and modulating biological pathways.
- Dimethylbenzene Substituent : Enhances lipophilicity and may influence bioactivity.
Chemical Structure
| Component | Description |
|---|---|
| Thiazinan Ring | A six-membered ring containing sulfur and nitrogen |
| Sulfonamide Group | Contains a sulfonyl functional group attached to an amine |
| Dimethylbenzene | A benzene ring with two methyl groups, enhancing hydrophobic properties |
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The sulfonamide moiety can inhibit the activity of various enzymes, particularly those involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering downstream signaling pathways.
Potential Biological Targets
Research indicates that compounds with similar structures exhibit activity against:
- Bacterial Infections : By inhibiting bacterial folic acid synthesis.
- Cancer Cells : Through mechanisms that induce apoptosis or inhibit cell proliferation.
- Inflammatory Responses : By modulating cytokine production.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains. For instance:
- E. coli and S. aureus : Demonstrated significant inhibition at concentrations as low as 10 µg/mL.
Anticancer Properties
In vitro studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve:
- Induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Effects
Research indicates that compounds similar to this sulfonamide may reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli.
Study 2: Cytotoxicity in Cancer Cells
In another study focusing on its anticancer potential, the compound was tested on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
Q & A
Q. What are the optimal conditions for synthesizing N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide to maximize yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the thiazinan moiety with the sulfonamide group. Key parameters include:
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is used to isolate the final compound. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: A combination of techniques is required:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., methyl groups at δ ~2.3 ppm) and confirm aromatic ring substitution patterns .
- IR spectroscopy : Peaks at ~1150 cm (sulfonamide S=O) and ~1350 cm (thiazinan ring) validate functional groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] and fragments related to the thiazinan-sulfonamide backbone .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., Factor XIa inhibition vs. anticancer activity)?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Reproduce assays : Validate activity in standardized enzymatic (e.g., Factor XIa fluorogenic assays) and cytotoxicity models (e.g., MTT assays on cancer cell lines) .
- Purity verification : Use HPLC-MS to confirm compound purity (>95%) and rule out confounding byproducts .
- Structure-activity relationship (SAR) studies : Synthesize derivatives to isolate pharmacophores responsible for specific activities .
Q. What strategies can mitigate challenges in regioselective functionalization of the thiazinan ring during derivatization?
Methodological Answer: The electron-withdrawing sulfonamide group influences reactivity. Strategies include:
- Protecting groups : Temporarily protect the sulfonamide nitrogen with Boc (tert-butoxycarbonyl) to direct electrophilic substitution to the thiazinan ring .
- Catalytic systems : Use palladium catalysts for cross-coupling reactions at the para-position of the phenyl group .
- Computational modeling : Density functional theory (DFT) predicts reactive sites based on electron density maps .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer: Combine biochemical and structural approaches:
- Enzyme kinetics : Measure and shifts under varying inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., Factor XIa) to visualize binding interactions .
- Molecular dynamics simulations : Model ligand-protein interactions to identify critical hydrogen bonds or hydrophobic contacts .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in biological assay results across different laboratories?
Methodological Answer:
- Standardized protocols : Adopt consensus assays (e.g., CLSI guidelines for antimicrobial testing) .
- Positive/negative controls : Include reference inhibitors (e.g., rivaroxaban for Factor XIa) to calibrate activity measurements .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify trends and outliers .
Q. What computational tools are recommended for predicting the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : Use MarvinSketch or ACD/Labs to calculate logP values, critical for assessing membrane permeability .
- Solubility : Employ COSMO-RS or QSPR models to estimate aqueous solubility based on molecular descriptors .
- Toxicity : Leverage ADMET Predictor or ProTox-II for preliminary toxicity screening .
Tables for Key Data
Q. Table 1: Spectroscopic Signatures of Functional Groups
| Functional Group | NMR (δ, ppm) | IR (cm) |
|---|---|---|
| Thiazinan S=O | - | 1340–1360 |
| Sulfonamide S=O | - | 1140–1160 |
| Aromatic C-H | 7.2–7.8 (multiplet) | - |
| Methyl groups | 2.2–2.5 (singlet) | - |
| Data compiled from . |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | Maximizes rate |
| Solvent Polarity | Medium (e.g., DMF) | Enhances solubility |
| Catalyst | Pd(OAc) | Improves coupling efficiency |
| Data from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
